molecular formula C₂₁H₂₁FO₈ B1141398 (R)-氟比洛芬葡糖醛酸苷 CAS No. 162992-67-8

(R)-氟比洛芬葡糖醛酸苷

货号 B1141398
CAS 编号: 162992-67-8
分子量: 420.39
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Flurbiprofen glucuronide is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. It is a potent inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins and other mediators of inflammation. Flurbiprofen glucuronide has been studied for its potential therapeutic use in the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. In addition, it has been studied for its possible use in the treatment of pain, inflammation, and fever.

科学研究应用

  1. 葡萄糖醛酸化途径:(R)-氟比洛芬会发生葡萄糖醛酸化,这是一种主要涉及酶 UDP-葡萄糖醛酸糖基转移酶 (UGT) 的代谢过程。UGT2B7 对 (R)-和 (S)-葡萄糖醛酸苷均表现出高活性,其中 (R)-葡萄糖醛酸苷在人肝微粒体中形成更占优势 (Mano、Usui 和 Kamimura,2007)

  2. 种间差异:不同物种的 (R)-氟比洛芬葡萄糖醛酸化存在差异。在老鼠和人类中,R-对映异构体比 S-形式葡萄糖醛酸化更快,并且观察到酶动力学和活性差异 (Hamdoune 等人,1995)

  3. 遗传多态性:参与形成 (R)-氟比洛芬酰基葡萄糖醛酸苷的 UGT2B7 和 UGT1A9 酶的遗传变异表现出对不同底物的活性变化。这影响葡萄糖醛酸化过程,并可能影响药物疗效和安全性 (Wang、Yuan 和 Zeng,2011)

  4. 治疗神经性疼痛和多发性硬化症的潜力:R-氟比洛芬已被证明通过调节内源性大麻素系统来减轻啮齿动物模型中的神经性疼痛,并且由于其抗炎和抗氧化特性,在治疗多发性硬化症方面具有潜在疗效 (Bishay 等人,2010); (Schmitz 等人,2014)

  5. 治疗阿尔茨海默病的潜力:(R)-氟比洛芬正在研究其治疗阿尔茨海默病的潜力。它似乎可以调节 γ-分泌酶,这是一种参与产生恶性淀粉样肽的酶,而淀粉样肽是阿尔茨海默症的关键因素 (Geerts,2007)

  6. 对肝脏缺血/再灌注损伤的影响:已发现氟比洛芬通过抑制 GSK-3β 信号传导和线粒体通透性转变来保护小鼠免受肝脏缺血/再灌注损伤,表明其在保护肝功能的临床环境中具有潜力 (Fu 等人,2012)

  7. 对 NF-kappaB 和 AP-1 激活的影响:R-氟比洛芬已显示出对 NF-kappaB 和 AP-1 激活的抑制作用,表明其具有抗炎活性,并且在这些转录因子发挥作用的疾病中具有潜力 (Tegeder 等人,2001)

作用机制

Target of Action

Glucuronides, in general, are known to interact with a wide range of functional groups, including those generated as primary metabolites .

Mode of Action

The mode of action of ®-Flurbiprofen glucuronide involves the process of glucuronidation, a fundamental process in Phase II metabolism . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . The substances resulting from glucuronidation, known as glucuronides, are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized .

Biochemical Pathways

The biochemical pathways affected by ®-Flurbiprofen glucuronide involve the glucuronidation process. This process is a part of the body’s metabolism, allowing for the conversion of a wide range of functional groups into highly water-soluble glucuronides . These glucuronides are then readily excreted from the body, thus playing a crucial role in the body’s detoxification process .

Pharmacokinetics

The pharmacokinetics of ®-Flurbiprofen glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). As a glucuronide, it is expected to have high water solubility, which can influence its absorption and distribution within the body . The metabolism of ®-Flurbiprofen glucuronide primarily involves the process of glucuronidation . Its excretion is facilitated by its high water solubility, allowing for its elimination from the body through urine or feces .

Result of Action

The result of the action of ®-Flurbiprofen glucuronide is the formation of a more water-soluble compound that can be readily excreted from the body . This process aids in the detoxification of the body, as it allows for the removal of potentially harmful substances .

Action Environment

The action of ®-Flurbiprofen glucuronide can be influenced by various environmental factors. For instance, the rate of glucuronidation can be affected by factors such as age, sex, body habitus, and disease states . These factors can influence the compound’s action, efficacy, and stability. For example, an increased rate of glucuronidation generally results in a loss of potency for the target drugs or compounds .

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15+,16+,17-,18+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPQBSOCUVSKTP-LPCIUUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162992-67-8
Record name Tarenflurbil-acyl-beta-D-glucuronide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the typical urinary concentrations of (R)-flurbiprofen glucuronides observed in healthy individuals?

A1: A study employing a liquid chromatography/mass spectrometry method with a column switching technique found that urinary concentrations of (R)-flurbiprofen glucuronides in healthy subjects ranged from 6.8 to 29.4 µg/mL. These values were slightly higher than those observed for (S)-flurbiprofen glucuronides (3.9-18.0 µg/mL) [].

Q2: Why is it important to measure diastereomeric flurbiprofen glucuronides in human biological fluids?

A2: While flurbiprofen primarily undergoes acyl glucuronidation as its main metabolic pathway, the formed acyl glucuronide can non-enzymatically convert into a covalently protein-bound form. This protein-bound form has been implicated in causing hypersensitive reactions. Therefore, accurate measurement of both (R)- and (S)-flurbiprofen glucuronide diastereomers in biological fluids is crucial for understanding their potential contribution to these adverse effects [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。